2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline
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Overview
Description
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures, resulting in the formation of fluorinated quinoline derivatives .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as cesium fluoride in DMSO are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives with enhanced biological activities and unique properties .
Scientific Research Applications
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines are used as components in agricultural chemicals, including pesticides and herbicides.
Material Science: The compound is also explored for its use in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to bind to these targets, leading to increased biological activity. The exact pathways and molecular targets vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3,4,5,6,7,8-hexachloroquinoline
- 4-Fluoro-2,3,5,6,7,8-hexachloroquinoline
- 4,5-Difluoro-2,3,6,7,8-pentachloroquinoline
- 2,4-Difluoro-3,5,6,7,8-pentachloroquinoline
Uniqueness
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKVACLGTNDOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CC(CC2)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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